N-(3-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines
Properties
Molecular Formula |
C22H24ClN5OS |
|---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5OS/c1-4-6-18-25-26-22-28(18)27-19(15-11-9-13(2)10-12-15)20(30-22)21(29)24-17-8-5-7-16(23)14(17)3/h5,7-12,19-20,27H,4,6H2,1-3H3,(H,24,29) |
InChI Key |
FIAKFFQYMASSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes the preparation of intermediate compounds, followed by cyclization and purification steps to obtain the final product with high purity. Techniques such as recrystallization, column chromatography, and distillation are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazines and related heterocyclic compounds, such as:
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines
- 1,2,4-Triazolo[4,3-a]pyridines
- Imidazo[1,2-a]pyridines
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both triazole and thiadiazine rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
